2-Fluoro-4-iodo-3-picoline
Overview
Description
2-Fluoro-4-iodo-3-picoline is a chemical compound with the molecular formula C6H5FIN. It is a derivative of picoline, a methylpyridine, and features both fluorine and iodine substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodo-3-picoline typically involves the halogenation of 3-methylpyridine derivatives. One common method includes the fluorination of 3-methylpyridine followed by iodination. The reaction conditions often require the use of specific reagents such as Selectfluor for fluorination and iodine or iodinating agents for the subsequent iodination step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodo-3-picoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
2-Fluoro-4-iodo-3-picoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique reactivity and functional group compatibility
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-3-picoline involves its interaction with specific molecular targets. The fluorine and iodine substituents influence the electronic properties of the pyridine ring, affecting its binding affinity and reactivity. In biochemical applications, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on target proteins .
Comparison with Similar Compounds
- 2-Fluoro-4-iodo-5-picoline
- 2-Fluoro-4-iodo-3-methylpyridine
- 2,5-Difluoro-4-iodopyridine
Comparison: 2-Fluoro-4-iodo-3-picoline is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it particularly useful in certain synthetic applications .
Biological Activity
2-Fluoro-4-iodo-3-picoline, a derivative of picoline, is characterized by the presence of fluorine and iodine substituents on the pyridine ring. Its molecular formula is C6H5FIN. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications as a building block in organic synthesis.
This compound exhibits unique chemical properties due to the electronic effects of its halogen substituents. The presence of fluorine typically enhances the compound's lipophilicity and binding affinity, while iodine can facilitate nucleophilic substitutions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may function as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on target proteins. The electronic properties influenced by the fluorine and iodine atoms play a crucial role in determining the binding affinity and reactivity of this compound in biochemical applications .
Medicinal Chemistry
Research has indicated that this compound can be utilized in drug development, particularly for designing kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Inhibitors targeting these enzymes are valuable for treating diseases such as cancer .
Case Studies
- Inhibition Studies : In one study, derivatives of 2-fluoro-4-methylpyridine were synthesized and screened for their ability to inhibit p38α MAP kinase. The results indicated that specific modifications to the pyridine ring could enhance inhibitory potency significantly .
- PET Tracers : Another study explored the potential of 2-fluoro-4-methylpyridine analogues as positron emission tomography (PET) tracers for inducible nitric oxide synthase (iNOS). The findings suggested that fluorination at specific positions could enhance selectivity and potency against iNOS, highlighting the importance of structural modifications in optimizing biological activity .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2-Fluoro-4-iodo-5-picoline | Different substitution pattern | Potential kinase inhibitor |
2-Fluoro-4-methylpyridine | Lacks iodine substitution | Used as a precursor for various derivatives |
2,5-Difluoro-4-iodopyridine | Additional fluorine substituent | Enhanced reactivity in nucleophilic reactions |
This table illustrates how variations in substitution patterns can influence the reactivity and biological activity of pyridine derivatives.
Properties
IUPAC Name |
2-fluoro-4-iodo-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFBVCHYQCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472378 | |
Record name | 2-Fluoro-4-iodo-3-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-80-1 | |
Record name | 2-Fluoro-4-iodo-3-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-iodo-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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